1,4-Dichloro-2-fluoro-6-iodobenzene
Overview
Description
1,4-Dichloro-2-fluoro-6-iodobenzene is an organic compound with the molecular formula C6H3Cl2FI . Its molecular weight is approximately 272.9 g/mol . The compound features a benzene ring substituted with chlorine, fluorine, and iodine atoms.
Synthesis Analysis
The synthesis of This compound involves halogenation reactions. One common method is the Sandmeyer reaction , where 2,5-dichloro-1-fluoro-3-iodobenzene serves as the precursor. This reaction typically proceeds under acidic conditions, using copper salts as catalysts. The substitution of fluorine and iodine atoms occurs selectively at specific positions on the benzene ring .
Molecular Structure Analysis
The compound’s structure consists of a six-membered benzene ring with chlorine, fluorine, and iodine substituents. The IUPAC Standard InChI representation is: InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H . The 3D structure can be visualized using computational tools .
Physical and Chemical Properties Analysis
Scientific Research Applications
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes are recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents influences the π-electron density, making these compounds useful as non-coordinating solvents or as ligands that are readily displaced. This property is essential for conducting various catalytic and organometallic reactions, suggesting that 1,4-Dichloro-2-fluoro-6-iodobenzene could serve a similar purpose (Pike, Crimmin, & Chaplin, 2017).
Molecular Interactions and Crystal Structures
Studies on fluorobenzenes have also focused on their molecular interactions, such as C−H···F−C interactions within crystalline structures. Understanding these interactions is crucial for evaluating the weak acceptor capabilities of the C−F group, which has implications for the design of new materials and drugs. This could imply the potential for this compound in materials science and pharmaceutical research (Thalladi et al., 1998).
Photocatalytic Transformations
Donor-acceptor fluorophores, which include structures similar to this compound, have been highlighted for their role in photocatalytic transformations. These compounds, with their excellent redox window and chemical stability, are emerging as powerful organophotocatalysts for various organic reactions. This suggests a possible application of this compound in the development of new photocatalytic processes (Shang et al., 2019).
Properties
IUPAC Name |
2,5-dichloro-1-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBPYNKAMWTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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